Oleoyl coenzyme A lithium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oleoyl coenzyme A lithium salt, also known as cis-9-Octadecenoyl coenzyme A, is a derivative of coenzyme A conjugated with oleic acid. This compound plays a crucial role in lipid metabolism and energy production. As an acyl-coenzyme A thioester, oleoyl coenzyme A is a key intermediate in the biosynthesis and degradation of fatty acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oleoyl coenzyme A lithium salt typically involves the conjugation of oleic acid with coenzyme A. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs acyl-coenzyme A synthetase, which catalyzes the formation of the thioester bond between oleic acid and coenzyme A in the presence of ATP and magnesium ions .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound, with careful control of temperature, pH, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

Oleoyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oleoyl coenzyme A epoxide.

Reduction: Reduction reactions can convert oleoyl coenzyme A to oleoyl alcohol.

Substitution: Nucleophilic substitution reactions can replace the oleoyl group with other acyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions

Major Products Formed

Oxidation: Oleoyl coenzyme A epoxide.

Reduction: Oleoyl alcohol.

Substitution: Various acyl-substituted coenzyme A derivatives

Applications De Recherche Scientifique

Oleoyl coenzyme A lithium salt has a wide range of scientific research applications:

Chemistry: Used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 involved in long-chain fatty acid cholesterol esterification

Biology: Plays a role in lipid metabolism and energy production, making it a valuable tool in metabolic studies

Medicine: Investigated for its potential in treating metabolic disorders and understanding lipid-related diseases

Industry: Utilized in the production of biofuels and bioplastics due to its role in fatty acid biosynthesis

Mécanisme D'action

Oleoyl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier. It participates in the biosynthesis and degradation of fatty acids by forming thioester bonds with fatty acids. This compound is involved in the activation of fatty acids, facilitating their incorporation into complex lipids or their breakdown for energy production .

Comparaison Avec Des Composés Similaires

Similar Compounds

Palmitoyl coenzyme A lithium salt: Another acyl-coenzyme A thioester, but with palmitic acid instead of oleic acid.

Stearoyl coenzyme A lithium salt: Contains stearic acid as the acyl group.

Decanoyl coenzyme A monohydrate: Features decanoic acid as the acyl group.

Uniqueness

Oleoyl coenzyme A lithium salt is unique due to its specific role in the metabolism of monounsaturated fatty acids. Its structure allows it to participate in the biosynthesis of very long-chain monounsaturated fatty acids, which are essential for various biological functions .

Activité Biologique

Oleoyl coenzyme A lithium salt (Oleoyl-CoA Li) is a thioester derivative of oleic acid and coenzyme A, playing a significant role in various biochemical processes, particularly in lipid metabolism and cellular signaling pathways. This article explores the biological activity of Oleoyl-CoA Li, including its mechanisms of action, experimental applications, and implications in metabolic research.

- Molecular Formula : C₃₉H₆₄Li₄N₇O₁₇P₃S

- Molecular Weight : 1055.71 g/mol

- CAS Number : 188824-37-5

Oleoyl-CoA Li is involved in several key biological activities:

- Metabolic Role : As a metabolite in Escherichia coli and mice, it participates in fatty acid metabolism and energy production. It acts as an acyl group carrier, essential for the synthesis of various lipids and signaling molecules .

- Activation of Ion Channels : In vitro studies have demonstrated that Oleoyl-CoA (at concentrations around 1 μM) can activate sulfonylurea receptor 1 (SUR1), which is linked to ATP-sensitive potassium channels (Kir6.2) in Xenopus oocytes. This activation indicates its role in regulating cellular excitability and insulin secretion pathways .

- Enzyme Specificity Studies : Oleoyl-CoA Li is used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). This enzyme catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs, highlighting the compound's relevance in cholesterol metabolism .

Case Studies and Experimental Applications

- Lipid Metabolism : Research has shown that Oleoyl-CoA plays a critical role in lipid droplet formation and metabolism in brown adipose tissue. Studies indicate that while triglycerides are essential for thermogenesis, the presence of Oleoyl-CoA is crucial for efficient energy utilization under cold stress conditions .

- Cell Signaling : Oleoyl-CoA has been implicated in modulating various signaling pathways related to inflammation and metabolic disorders. Its interaction with phospholipid bilayers suggests a potential role in membrane dynamics and cellular signaling .

- Protein Acylation : Recent studies utilizing mass spectrometry have demonstrated that longer-chain acyl-CoAs, including Oleoyl-CoA, can non-enzymatically modify protein residues, affecting protein function and cellular responses . This finding opens avenues for understanding post-translational modifications mediated by lipid metabolites.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₆₄Li₄N₇O₁₇P₃S |

| Molecular Weight | 1055.71 g/mol |

| CAS Number | 188824-37-5 |

| Role in Metabolism | Fatty acid metabolism |

| Ion Channel Activation | SUR1/Kir6.2 |

| Enzyme Kinetics | ACAT1 specificity studies |

Propriétés

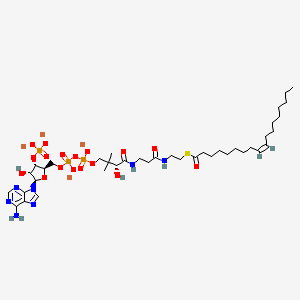

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITFSDVCTCHDHP-FGBQLYJKSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64Li4N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Oleoyl coenzyme A lithium salt in the research presented? []

A1: this compound (OACoA) serves as a key component in the development of a biosensor for the simultaneous detection of glucose and non-esterified fatty acids (NEFAs) []. Specifically, it acts as a substrate for the enzyme acyl-CoA oxidase, which is immobilized on the biosensor surface. The enzymatic reaction involving OACoA allows for the detection of oleic acid (OA), a common NEFA, in the presence of glucose.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.